molecular formula C18H20N2O6 B7807571 Eddha CAS No. 6021-71-2

Eddha

Cat. No.: B7807571
CAS No.: 6021-71-2
M. Wt: 360.4 g/mol
InChI Key: PZZHMLOHNYWKIK-UHFFFAOYSA-N
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Description

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), commonly known as Eddha, is a chelating agent. It binds metal ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites. The complexes formed are typically anionic. This compound is a white, water-soluble powder and is used to mobilize metal ions analogously to the use of ethylenediaminetetraacetic acid .

Chemical Reactions Analysis

Eddha undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: this compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Eddha has a wide range of scientific research applications:

Mechanism of Action

Eddha exerts its effects by binding to metal ions through its hexadentate ligand structure. This binding stabilizes the metal ions and prevents them from precipitating out of solution. In plants, this compound enhances the availability of iron by forming stable complexes with iron ions, which are then taken up by the plant roots .

Comparison with Similar Compounds

Eddha is often compared with other chelating agents such as ethylenediaminetetraacetic acid, diethylenetriaminepentaacetic acid, and ethylenediaminedisuccinic acid. While all these compounds are effective chelating agents, this compound is unique in its ability to form stable complexes with iron in high pH soils, making it particularly useful in agricultural applications . Other similar compounds include nitrilotriacetic acid, iminodisuccinic acid, and methylglycinediacetic acid .

This compound’s stability and effectiveness in binding iron ions in alkaline conditions make it a valuable tool in both scientific research and industrial applications.

Properties

IUPAC Name

2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHMLOHNYWKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6021-71-2 (iron(+3) salt), 1170-02-1 (Parent)
Record name Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)
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Record name Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate
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DSSTOX Substance ID

DTXSID30864677
Record name Ethylenediaminebis(o-hydroxyphenylacetic acid)
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Molecular Weight

360.4 g/mol
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Physical Description

Solid; [ECHA REACH Registrations]
Record name Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)
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CAS No.

1170-02-1, 6021-71-2
Record name Ethylenediaminedi-o-hydroxyphenylacetic acid
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Record name Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)
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Record name Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate
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Record name Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy-
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Record name Ethylenediaminebis(o-hydroxyphenylacetic acid)
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Record name Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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